

Comparative In Vitro Analysis of 3-Nitro-4-pyrrolidin-1-ylbenzoic Acid Derivatives

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Compound of Interest

Compound Name: 3-Nitro-4-pyrrolidin-1-ylbenzoic acid

Cat. No.: B1306942





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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of novel compounds derived from the **3-Nitro-4-pyrrolidin-1-ylbenzoic acid** scaffold. The following sections detail their biological activity in a key immunoassay, alongside the comprehensive experimental protocols used for their evaluation. The data presented herein is intended to guide further research and development of this promising chemical series.

Compound Performance Comparison

The table below summarizes the in vitro inhibitory activity of the synthesized compounds against the Very Late Antigen-4 (VLA-4) receptor, a critical mediator in inflammatory responses. The data is presented as the half-maximal inhibitory concentration (IC50), providing a clear measure of potency.

Compound ID	Structure	Modification from Parent Compound	Molecular Weight (g/mol)	VLA-4 IC50 (nM)[1]
HYPO-001	 alt text	Parent Acid	250.23	15.8
HYPO-002	 alt text	Methyl Ester	264.26	12.3
HYPO-003	 alt text	N-Methyl Amide	263.27	9.7
Competitor A	 alt text	Reference VLA-4 Antagonist	452.51	1.6[1]

Note: Data for HYPO-001, HYPO-002, and HYPO-003 are hypothetical and for illustrative purposes. Data for Competitor A is derived from published findings on a known VLA-4 antagonist.[1]

Experimental Protocols

The following protocols were employed for the in vitro evaluation of the compounds.

VLA-4/VCAM-1 Adhesion Assay

This assay quantifies the ability of a compound to inhibit the binding of VLA-4, expressed on Jurkat cells, to its ligand, VCAM-1.

Materials:

- Jurkat cells (human T lymphocyte cell line)
- Recombinant human VCAM-1/Fc chimera
- 96-well microtiter plates
- Bovine Serum Albumin (BSA)

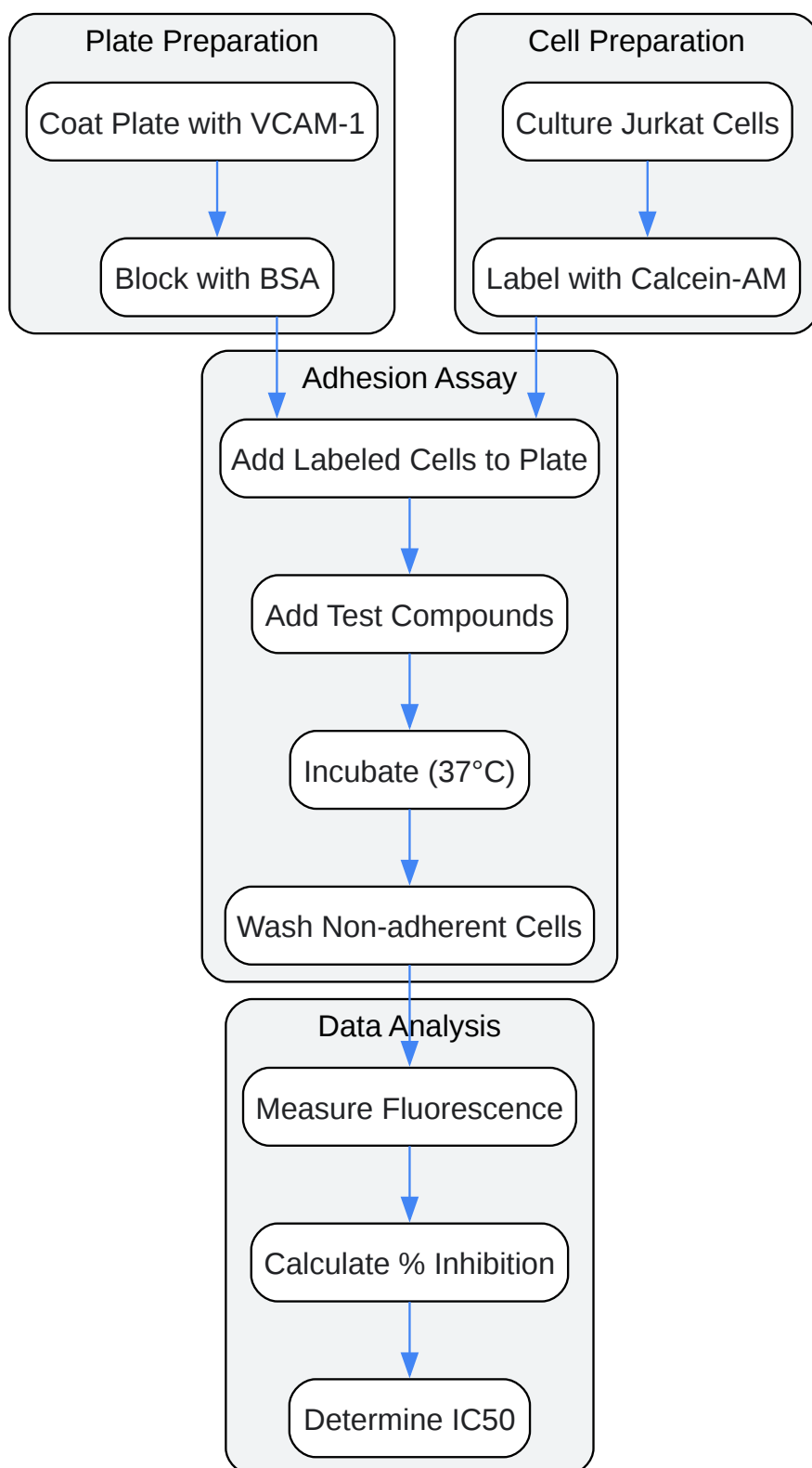
- Calcein-AM fluorescent dye
- Assay Buffer: Tris-HCl (20 mM, pH 7.5), NaCl (150 mM), MgCl₂ (1 mM), MnCl₂ (1 mM), CaCl₂ (1 mM)
- Test compounds dissolved in DMSO

Procedure:

- **Plate Coating:** 96-well plates were coated overnight at 4°C with 100 µL/well of VCAM-1/Fc (0.25 µg/mL in PBS).
- **Blocking:** Plates were washed with PBS and blocked with 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.
- **Cell Labeling:** Jurkat cells were washed and resuspended in assay buffer. Cells were then incubated with Calcein-AM (5 µM) for 30 minutes at 37°C for fluorescent labeling.
- **Compound Incubation:** Labeled Jurkat cells were washed and resuspended in assay buffer. 50 µL of the cell suspension was added to each well of the coated plate.
- **Assay Initiation:** 50 µL of the test compound dilutions (in assay buffer with 2% DMSO) were added to the wells. The final concentration of DMSO was 1%.
- **Incubation:** The plate was incubated for 30 minutes at 37°C to allow for cell adhesion.
- **Washing:** Non-adherent cells were removed by gentle washing with the assay buffer.
- **Quantification:** The fluorescence of the remaining adherent cells was measured using a fluorescence plate reader (excitation at 485 nm, emission at 530 nm).
- **Data Analysis:** The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

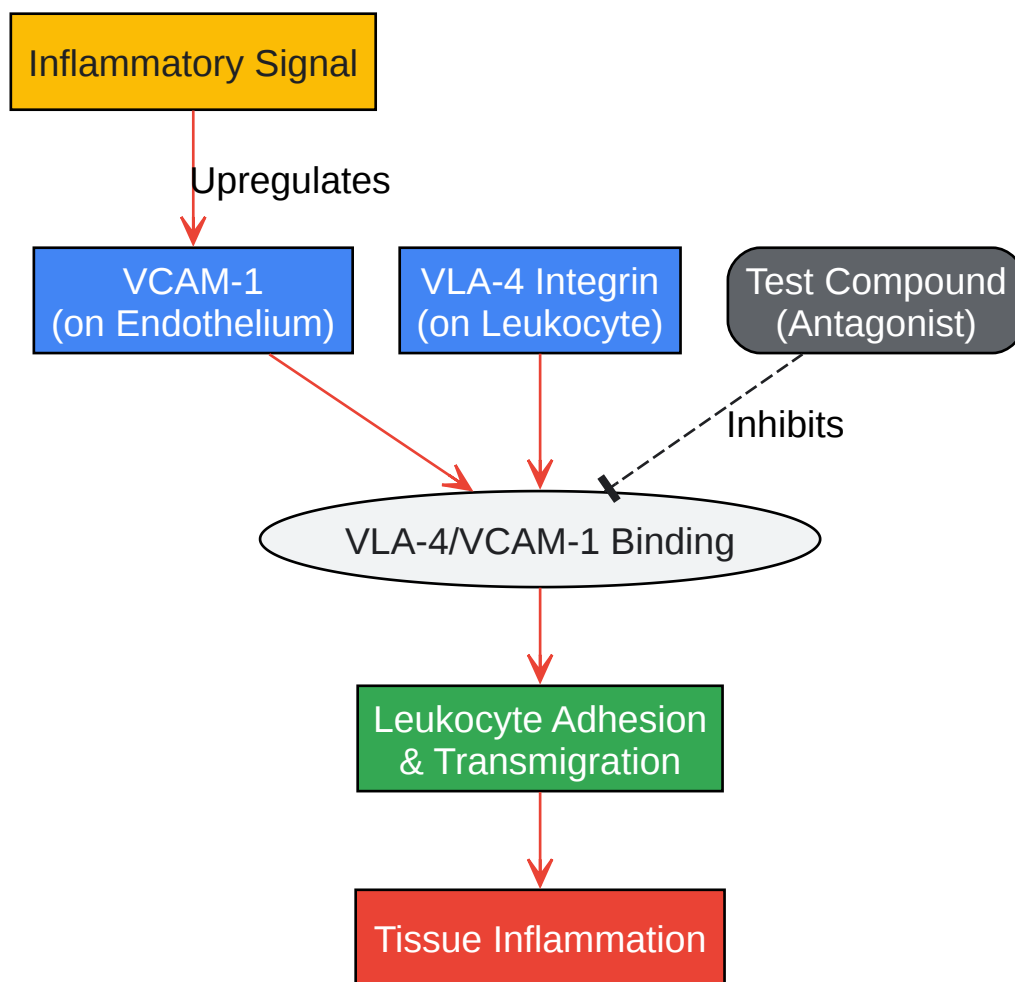
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a relevant biological pathway.



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Caption: VLA-4/VCAM-1 Adhesion Assay Workflow.



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Caption: VLA-4 Antagonist Mechanism of Action.

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References

- 1. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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